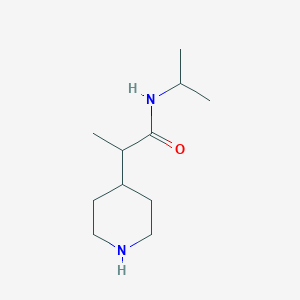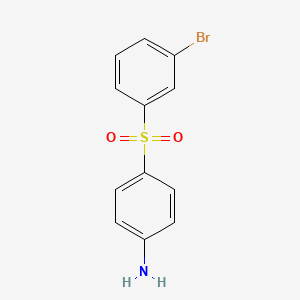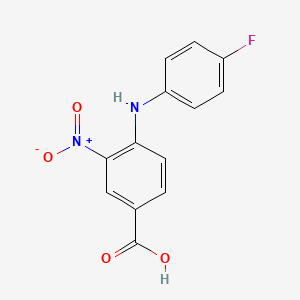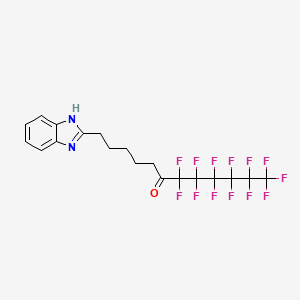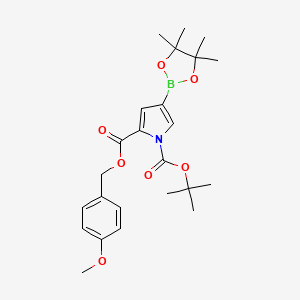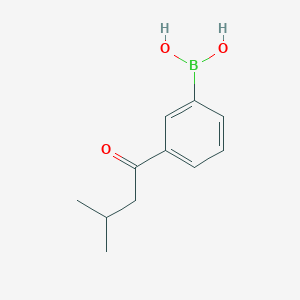![molecular formula C8F12O8Si B3118381 Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate CAS No. 2377-86-8](/img/structure/B3118381.png)
Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate
Vue d'ensemble
Description
Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate (TTSF) is an organic compound that is used in a variety of scientific research applications. It is a versatile reagent that can be used in a variety of organic synthesis reactions, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
Reactions with Fluoride Ion Sources : A study demonstrated that the reaction of 1-hydrohexafluoroisobutenyloxytrimethylsilane with cesium fluoride leads to the formation of specific anions, which are further transformed into divinyl ethers and trifluoroacetyl fluoride under certain conditions (Volkonskii et al., 2004).
Lewis Acid Catalysis : Tris(pentafluorophenyl)boron has been identified as an effective, air-stable, and water-tolerant Lewis acid catalyst for various chemical reactions, including aldol-type and Michael reactions involving silyl enol ethers (Ishihara et al., 1995).
Chemoselective Cleavage of Si-C(sp3) Bonds : Research on the chemoselective cleavage of Si-C(sp3) bonds in unactivated tetraalkylsilanes using iodine tris(trifluoroacetate) showed that this process is smooth and tolerates various functional groups, leading to the generation of corresponding alcohols (Matsuoka et al., 2020).
Synthesis and Photolysis of Compounds : The synthesis and photolysis of certain derivatives, such as 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, were studied, leading to the production of unique compounds with potential antimicrobial and antifungal activities (Ivanov et al., 2020).
Electrolyte Development for Electrochromic Devices : Ionic liquid derivatives have been developed as proton-conducting electrolytes for electrochromic devices, utilizing sol-gel precursors like 1-[3-(trimethoxy-λ4-silyl)propyl]imidazole with trifluoroacetic acid (Vuk et al., 2008).
Propriétés
IUPAC Name |
tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F12O8Si/c9-5(10,11)1(21)25-29(26-2(22)6(12,13)14,27-3(23)7(15,16)17)28-4(24)8(18,19)20 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDWRHNNZFIVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F12O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TEtrakis(Trifluoroacethoxy)Silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



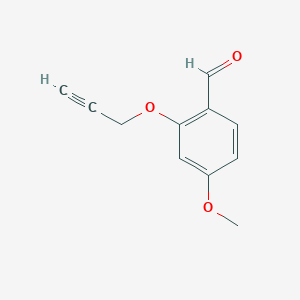
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)
![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)
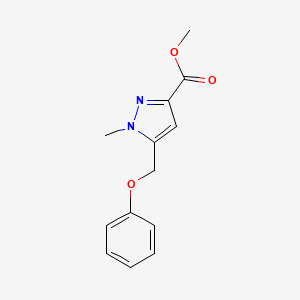
![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)

